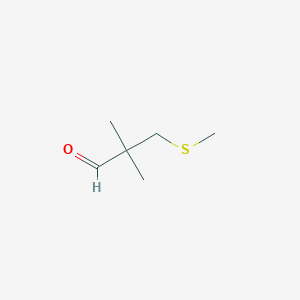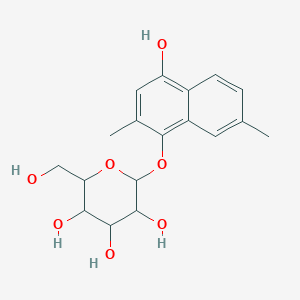![molecular formula C5H11ClOS B12312835 1-[(Chloromethyl)sulfanyl]-3-methoxypropane](/img/structure/B12312835.png)
1-[(Chloromethyl)sulfanyl]-3-methoxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Chloromethyl)sulfanyl]-3-methoxypropane is an organosulfur compound with the molecular formula C5H11ClOS It is characterized by the presence of a chloromethyl group attached to a sulfanyl group, which is further connected to a methoxypropane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Chloromethyl)sulfanyl]-3-methoxypropane typically involves the reaction of 3-methoxypropane-1-thiol with chloromethyl methyl ether under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Chloromethyl)sulfanyl]-3-methoxypropane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydroxide, ethanol as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(Chloromethyl)sulfanyl]-3-methoxypropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving sulfur-containing substrates.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[(Chloromethyl)sulfanyl]-3-methoxypropane involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. The sulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways. These interactions can lead to changes in cellular function and metabolism, which are of interest in both research and therapeutic contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(Chloromethyl)sulfanyl]-2-methoxyethane
- 1-[(Chloromethyl)sulfanyl]-3-methylbenzene
- 1-[(Chloromethyl)sulfanyl]-2-methylpropane
Uniqueness
1-[(Chloromethyl)sulfanyl]-3-methoxypropane is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry and a valuable tool in research applications.
Propriétés
Formule moléculaire |
C5H11ClOS |
|---|---|
Poids moléculaire |
154.66 g/mol |
Nom IUPAC |
1-(chloromethylsulfanyl)-3-methoxypropane |
InChI |
InChI=1S/C5H11ClOS/c1-7-3-2-4-8-5-6/h2-5H2,1H3 |
Clé InChI |
GHNFDSVSUOZHHT-UHFFFAOYSA-N |
SMILES canonique |
COCCCSCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


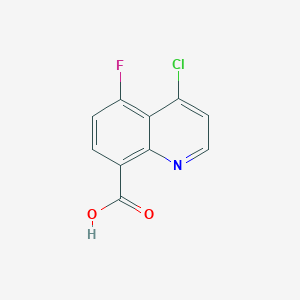
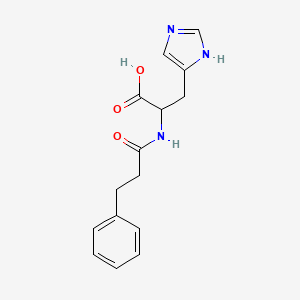
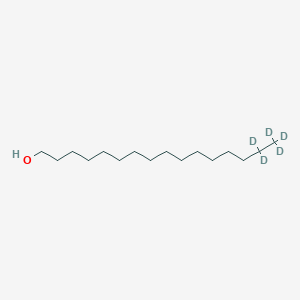
![4-cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B12312765.png)
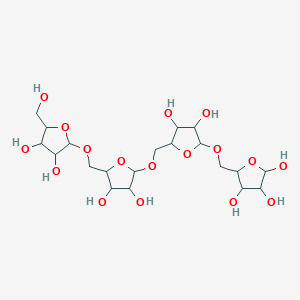
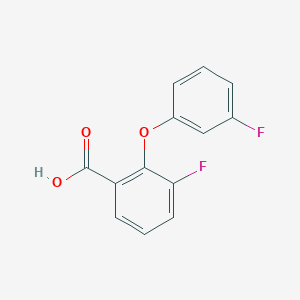
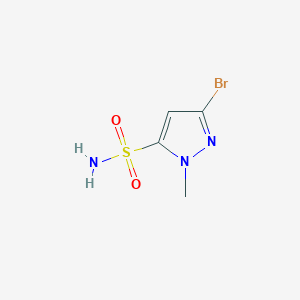
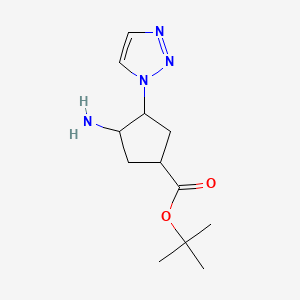

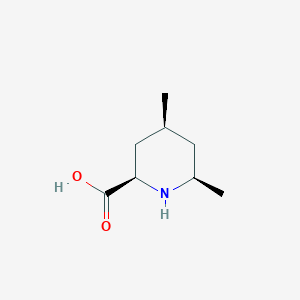
![{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B12312806.png)
![N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide](/img/structure/B12312814.png)
